![molecular formula C62H38 B14180158 1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene CAS No. 918654-97-4](/img/structure/B14180158.png)
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene is a complex organic compound known for its unique structure and properties. This compound is characterized by multiple phenyl and pyrene groups, making it a subject of interest in various fields of scientific research, including materials science and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene typically involves multi-step reactions. One common method is through nucleophilic aromatic substitution reactions, where pyrene and phenyl groups are introduced stepwise onto a benzene ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it is typically synthesized in specialized laboratories equipped with advanced organic synthesis capabilities .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-1-carboxylic acid, while reduction may yield pyrene-1-ylphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to engage in π-π stacking interactions with other aromatic molecules, which can influence its behavior in chemical and biological systems. These interactions can affect molecular pathways involved in signal transduction and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: Another compound with multiple aromatic rings, used in coordination chemistry and polymer synthesis.
1-[4-(4-pyren-1-ylphenyl)phenyl]pyrene: A structurally similar compound with applications in materials science.
Uniqueness
1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene is unique due to its extensive conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and in studies of molecular interactions .
Eigenschaften
CAS-Nummer |
918654-97-4 |
|---|---|
Molekularformel |
C62H38 |
Molekulargewicht |
783.0 g/mol |
IUPAC-Name |
1-[3-[4-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-6-43-24-26-47-28-32-55(57-34-30-45(8-1)59(43)61(47)57)53-14-4-12-51(37-53)41-20-16-39(17-21-41)49-10-3-11-50(36-49)40-18-22-42(23-19-40)52-13-5-15-54(38-52)56-33-29-48-27-25-44-7-2-9-46-31-35-58(56)62(48)60(44)46/h1-38H |
InChI-Schlüssel |
IHPKIUBAVAJHLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


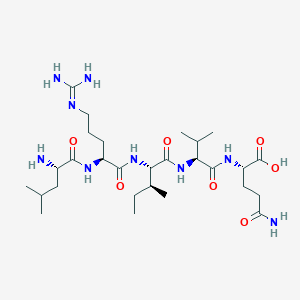
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
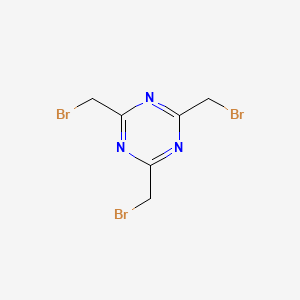
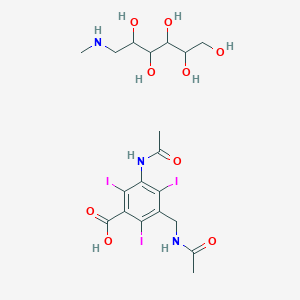
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
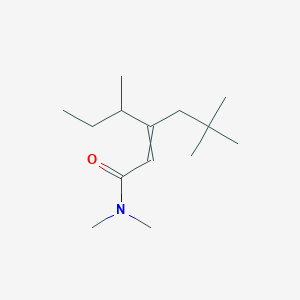
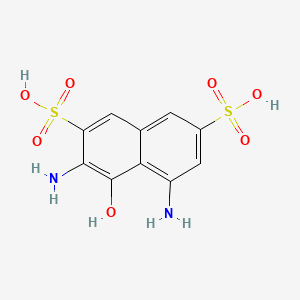

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
